3-Bromo-5-phenylpyridine
Overview
Description
3-Bromo-5-phenylpyridine is a compound with the molecular formula C11H8BrN and a molecular weight of 234.10 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in organic solvents such as hydrochloric acid, ethanol, acetone, and ethyl acetate, but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Bromo-5-phenylpyridine has been utilized in the synthesis of various complex organic compounds. One study describes the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine, showcasing the versatility of halogen-containing pyridines in medicinal chemistry research (Wu et al., 2022).
- The compound also plays a crucial role in the preparation of metal-complexing molecular rods, where derivatives like 5-bromo-2,2'-bipyridines are synthesized for further chemical applications (Schwab et al., 2002).
Catalysis and Molecular Interactions
- In the field of catalysis, this compound derivatives have been shown to be effective in various reactions. For example, they are used in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, which are highly effective catalysts in chemical transformations like allylation of aldehydes (Wang et al., 2011).
- Another study highlights the use of this compound in cross-coupling reactions, which is fundamental for synthesizing phenyl- and thienylpyridines, thereby contributing to the development of new chemical entities (Bonnet et al., 2002).
Biological and Medicinal Applications
- This compound and its derivatives are studied for their potential biological activities. Zinc(II) complexes of similar halogenated salicylaldehydes have been examined for their interaction with DNA and proteins, suggesting their significance in biochemical research (Zianna et al., 2022).
- Some derivatives are being explored for antimicrobial and antioxidant properties, indicating a potential for application in pharmaceuticals and therapeutic agents (Ahmad et al., 2017).
Photophysical and Material Sciences
- This compound derivatives have been utilized in the development of luminescent materials. Studies on Ir(III) complexes with substituted pyridines, including bromo-phenylpyridines, have revealed their ability to exhibit color luminescence, valuable in material science and optoelectronics (Aoki et al., 2011).
Safety and Hazards
Future Directions
A study has suggested the use of 3-Bromo-5-phenylpyridine in the field of Materials Science, specifically as a building block for small molecule semiconductors . Another study has used Bayesian optimization to identify optimal conditions for chemical reactions effectively, which could potentially unlock access to new chemical spaces that are of interest to the chemical and pharmaceutical industries .
Properties
IUPAC Name |
3-bromo-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQJXPOCRXHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376559 | |
Record name | 3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142137-17-5 | |
Record name | 3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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